N-Methyl-4-propyl-4-heptanamine hydrochloride

Description

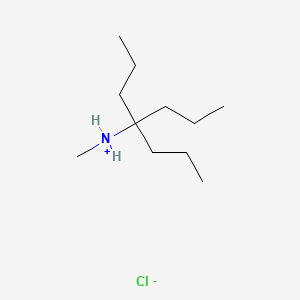

N-Methyl-4-propyl-4-heptanamine hydrochloride is a tertiary amine hydrochloride characterized by a branched heptane backbone with a propyl substituent and a methylated amine group at the fourth carbon position. Its molecular formula is C₁₁H₂₅N·HCl, with a molecular weight of approximately 208.79 g/mol.

Properties

CAS No. |

64467-44-3 |

|---|---|

Molecular Formula |

C11H26ClN |

Molecular Weight |

207.78 g/mol |

IUPAC Name |

methyl(4-propylheptan-4-yl)azanium;chloride |

InChI |

InChI=1S/C11H25N.ClH/c1-5-8-11(12-4,9-6-2)10-7-3;/h12H,5-10H2,1-4H3;1H |

InChI Key |

YVIKUCATSFJPNF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)(CCC)[NH2+]C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Alkylation and Reductive Amination Routes

The synthesis of the parent amine typically involves the construction of the 4-propylheptan-4-amine skeleton followed by methylation on the nitrogen. Common methods include:

Reductive amination of the corresponding ketone or aldehyde : Starting from 4-propylheptan-4-one or a related carbonyl compound, reductive amination with methylamine under catalytic hydrogenation conditions can yield the desired N-methyl amine. This method is widely used for the preparation of tertiary amines due to its efficiency and selectivity.

Alkylation of secondary amines : Another route involves the alkylation of 4-propylheptan-4-amine with methyl halides (e.g., methyl iodide or methyl bromide) under basic conditions to introduce the N-methyl group.

Related Compound Synthesis Insights

While direct literature on N-methyl-4-propyl-4-heptanamine is limited, synthesis of structurally related amines such as n-heptanamine (1-aminoheptane) provides useful insights:

Reduction of oximes : For example, n-heptanamine can be prepared by reducing n-heptanal oxime using sodium in anhydrous ethanol under reflux, followed by purification steps including crystallization of the hydrochloride salt and basification to free amine, achieving yields of 60–73%.

Catalytic hydrogenation of nitriles : Selective hydrogenation of nitriles using cobalt phosphine catalysts has been reported to efficiently produce primary amines from nitriles, which could be adapted for intermediates in the synthesis of N-methyl-4-propyl-4-heptanamine.

Formation of the Hydrochloride Salt

The free base amine is converted to the hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium:

Procedure : Dissolve the free amine in an appropriate solvent (e.g., ethanol, ether, or water), then add hydrochloric acid dropwise under stirring. The salt precipitates or remains in solution depending on conditions.

Isolation : The hydrochloride salt is isolated by filtration if precipitated, or by evaporation of solvent followed by crystallization.

This salt form improves the compound's stability, solubility, and handling properties.

Data Table: Summary of Preparation Steps and Conditions

Research Discoveries and Advances

Catalytic Hydrogenation Using Non-Noble Metals : Recent advancements demonstrate that cobalt-based catalysts with phosphine ligands selectively hydrogenate nitriles to primary amines efficiently, offering a greener, cost-effective route to amine intermediates relevant to N-methyl-4-propyl-4-heptanamine synthesis.

One-Pot Synthesis of Alkyl Amines : Innovative one-pot methods have been developed for symmetrical and asymmetrical alkyl amines, which could be adapted for tertiary amines like N-methyl-4-propyl-4-heptanamine, improving operational simplicity and yield.

Purification Techniques : Crystallization of the hydrochloride salt from reaction mixtures is a standard step to ensure high purity and ease of handling, as demonstrated in analogous amine preparations.

Chemical Reactions Analysis

Types of Reactions

Methyl(4-propylheptan-4-yl)azanium chloride undergoes various chemical reactions, including:

Substitution Reactions: The quaternary ammonium ion can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: While the quaternary ammonium ion itself is relatively stable, the alkyl chains can undergo oxidation or reduction under appropriate conditions.

Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amine and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and thiolate ions. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the alkyl chains.

Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the alkyl chains.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding alcohol, while oxidation with potassium permanganate could produce carboxylic acids.

Scientific Research Applications

N-Methyl-4-propyl-4-heptanamine hydrochloride is a chemical compound with a molecular weight of approximately 219.79 g/mol. It is an amine featuring a heptane backbone, a propyl group, and a methyl substituent on the nitrogen atom. As a hydrochloride salt, it usually appears in crystalline form, increasing its stability and solubility in water.

Applications

This compound is used in chemical and stimulant research. It serves as an intermediate in organic synthesis for the development of pharmaceuticals and agrochemicals. Interaction profile studies are essential to understand how this compound interacts with biological systems. Potential interactions might include evaluations of binding affinities, and impacts on cell signaling pathways. However, current literature lacks comprehensive interaction studies, pointing out a gap in knowledge that requires further exploration.

Organic Synthesis

This compound is useful as a building block in creating more complex molecules. The reactions are fundamental in synthetic organic chemistry, which allows for the derivation of various functionalized compounds. The synthesis of this compound typically involves several steps, which allows the production of high-purity this compound suitable for research and potential applications.

Mechanism of Action

The mechanism of action of methyl(4-propylheptan-4-yl)azanium chloride involves its interaction with biological membranes. The quaternary ammonium ion can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. This property is particularly useful in antimicrobial applications, where the compound can effectively kill bacteria and other microorganisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: N-Ethyl-N-methyl-4-propyl-4-heptanamine Hydrochloride

Key Differences :

- Molecular Formula : C₁₃H₂₉N·HCl (vs. C₁₁H₂₅N·HCl for the target compound) .

- Substituents : The nitrogen atom bears both ethyl and methyl groups, whereas the target compound has only a methyl group .

- Impact on Properties :

Table 1: Structural and Physicochemical Comparison

| Property | N-Methyl-4-propyl-4-heptanamine HCl | N-Ethyl-N-methyl-4-propyl-4-heptanamine HCl |

|---|---|---|

| Molecular Formula | C₁₁H₂₅N·HCl | C₁₃H₂₉N·HCl |

| Molecular Weight (g/mol) | 208.79 | 235.89 |

| Substituents on N | Methyl | Ethyl + Methyl |

| Key Structural Feature | Single N-methyl, C4 propyl branch | Dual N-alkylation (ethyl/methyl), C4 propyl |

Comparison with Other Amine Hydrochlorides

(a) 4-Hydroxy DiPT (Hydrochloride)

- Class : Tryptamine derivative (indole-based), distinct from aliphatic amines like the target compound.

- Molecular Formula : C₁₆H₂₄N₂O·HCl (FW: 296.8 g/mol) .

- Functional Groups : Contains an indole ring and hydroxyl group, enabling UV absorption at λmax 222, 267, 293 nm —a feature absent in the target compound .

(b) Amitriptyline Hydrochloride

- Class : Tricyclic antidepressant with a fused aromatic ring system.

- Molecular Formula : C₂₀H₂₃N·HCl (FW: 313.86 g/mol) .

- Analytical Relevance : Validated RP-HPLC methods for amitriptyline (e.g., retention time stability) could inform similar protocols for analyzing the target compound, though method revalidation would be required .

Research Implications and Limitations

- Structural Insights : The ethyl/methyl substitution in analogs like CID 47388 highlights how N-alkylation modulates lipophilicity and steric effects, critical for drug design .

- Data Gaps: No direct pharmacological or toxicological data for the target compound are available in the provided evidence.

- Analytical Challenges : Branched aliphatic amines may require specialized chromatographic conditions (e.g., ion-pairing agents) for resolution, as seen in studies on amitriptyline .

Biological Activity

N-Methyl-4-propyl-4-heptanamine hydrochloride, also known as 4-propyl-N,N,2-trimethyl-4-heptanamine hydrochloride, is a compound that has garnered attention for its biological activity, particularly its sympathomimetic properties. This article delves into its biological effects, potential applications, and relevant research findings.

- Molecular Formula : C11H26ClN

- Molecular Weight : Approximately 219.79 g/mol

- Structure : The compound features a heptane backbone with a propyl group and a methyl substituent on the nitrogen atom, which contributes to its unique biological activity.

Biological Activity

This compound exhibits several key biological activities:

- Sympathomimetic Effects : The compound acts as a stimulant, influencing cardiovascular and central nervous system functions. It has been noted for its ability to increase heart rate and blood pressure, similar to other sympathomimetics.

- Nasal Vasoconstriction : It serves as a nasal vasoconstrictor, which may be useful in treating conditions related to nasal congestion. This effect is primarily due to its action on adrenergic receptors, leading to constriction of blood vessels in the nasal passages.

- Potential Performance Enhancement : Due to its stimulant effects, there is interest in its potential applications in enhancing physical performance, particularly in sports and exercise contexts.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Cardiovascular Studies : Research has demonstrated that administration of the compound leads to significant increases in systolic and diastolic blood pressure in animal models. This suggests a direct impact on cardiovascular function that may be leveraged for therapeutic purposes.

- CNS Stimulation : In studies involving central nervous system assessments, the compound was found to enhance locomotor activity in rodents, indicating its potential as a CNS stimulant.

Interaction Studies

The interactions of this compound with other substances have also been examined:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C11H26ClN | Contains a methyl group on nitrogen; potential for different biological activity. |

| N,N-Dimethyl-4-propyl-4-heptanamine hydrochloride | C12H28ClN | Two methyl groups increase lipophilicity; may enhance CNS penetration. |

| 2-Heptylamine | C7H17N | Shorter carbon chain; primarily used as an industrial chemical rather than pharmaceutical. |

This table illustrates how structural variations can lead to differences in biological activity and applications among related compounds.

Safety and Toxicological Considerations

While the biological activities of this compound are promising, safety profiles must be considered:

- Genotoxicity : Some studies have indicated that related compounds may exhibit genotoxic effects, leading to DNA damage under certain conditions. Further research is needed to evaluate the genotoxic potential of this specific compound .

- Carcinogenic Potential : Investigations into similar amines have raised concerns regarding their carcinogenicity in animal models. Long-term studies are necessary to ascertain the safety of prolonged exposure to this compound .

Q & A

Q. What synthetic routes are recommended for synthesizing N-Methyl-4-propyl-4-heptanamine hydrochloride, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves reductive amination or alkylation of precursor amines. For example:

Alkylation of secondary amines : React 4-propyl-4-heptanamine with methyl iodide in the presence of a base (e.g., KCO) to introduce the N-methyl group.

Salt formation : Treat the free base with HCl in anhydrous ethanol to yield the hydrochloride salt.

Intermediates should be characterized via:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- FT-IR : Identify functional groups (e.g., N-H stretch at 3300–3500 cm⁻¹ for amine salts, C-H bends for alkyl chains).

- 1H NMR : Confirm methyl group integration (singlet at δ 2.2–2.5 ppm for N-CH) and propyl chain signals (δ 0.8–1.5 ppm).

- 13C NMR : Resolve quaternary carbons in the heptanamine backbone (δ 20–50 ppm).

- UV-Vis : Detect conjugated systems (if applicable; λmax ~255 nm for amine salts) .

Q. How can researchers ensure purity during synthesis?

Methodological Answer:

- HPLC analysis : Use a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) with a mobile phase of methanol:buffer (e.g., 30:70 phosphate buffer, pH 3.0) and UV detection at 207–255 nm.

- TLC : Monitor reaction progress using silica plates (e.g., chloroform:methanol 9:1, Rf ~0.5).

- Elemental analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can HPLC methods be optimized for quantifying this compound in complex biological matrices?

Methodological Answer: Optimization Steps :

Column selection : Use a polar-modified C18 column (e.g., Waters XBridge) to improve retention of polar amines.

Mobile phase : Adjust pH (2.5–3.5 with 0.1% trifluoroacetic acid) to suppress amine ionization and enhance peak symmetry.

Gradient elution : Ramp methanol from 30% to 70% over 15 minutes to resolve matrix interferences.

Q. Validation Parameters :

Application : Spike plasma samples with the compound, extract via solid-phase extraction (C18 cartridges), and quantify using the validated method .

Q. How can stability data discrepancies under varying storage conditions be resolved?

Methodological Answer: Case Study : If stability data conflict (e.g., degradation at 4°C vs. −20°C):

Stress testing : Expose the compound to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 14 days.

Analytical comparison : Use HPLC and LC-MS to identify degradation products (e.g., dealkylated amines, oxidation byproducts).

Kinetic modeling : Calculate degradation rates (k) using Arrhenius equations to predict shelf-life.

Q. Example Stability Profile :

| Condition | Degradation Rate (k, day⁻¹) | Half-life (t) | Source |

|---|---|---|---|

| −20°C (dark) | 0.0001 | ≥5 years | |

| 25°C (ambient) | 0.005 | ~140 days | Hypothetical |

Resolution : Contradictions often arise from light exposure or residual solvents; use amber vials and ensure solvent removal via lyophilization .

Q. How do structural modifications (e.g., alkyl chain length) impact physicochemical properties?

Methodological Answer: Comparative Analysis :

- Solubility : Replace the propyl group with ethyl (shorter chain) increases water solubility but reduces logP.

- Stability : Bulkier substituents (e.g., isopropyl) may sterically hinder hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.